1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene
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Overview
Description
1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene is a fluorinated organic compound with the molecular formula C9H7BrF4O It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a fluorine atom attached to a benzene ring
Mechanism of Action
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown . Given its structure, it might be involved in various biochemical reactions, potentially influencing multiple pathways. More research is needed to elucidate these pathways and their downstream effects.
Preparation Methods
The synthesis of 1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene can be achieved through several synthetic routes. One common method involves the reaction of 1-bromo-2-(trifluoromethoxy)ethane with 3-fluorobenzene under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as potassium carbonate, to facilitate the reaction .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced purification techniques, such as column chromatography, may be employed to isolate the desired product .
Chemical Reactions Analysis
1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene can be compared with other similar compounds, such as:
1-Bromo-2-(trifluoromethoxy)ethane: This compound lacks the fluorine atom on the benzene ring, which may result in different chemical and biological properties.
1-Bromo-3-(trifluoromethoxy)benzene: This compound has the trifluoromethoxy group directly attached to the benzene ring, which can influence its reactivity and applications.
1-Bromo-4-(trifluoromethoxy)benzene: Similar to the previous compound but with the trifluoromethoxy group in a different position, affecting its chemical behavior.
The unique combination of functional groups in this compound makes it distinct and valuable for various research applications.
Properties
IUPAC Name |
1-[1-bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4O/c10-8(5-15-9(12,13)14)6-2-1-3-7(11)4-6/h1-4,8H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWUORYFLSJCJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(COC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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